molecular formula C13H12N2O3S B1451161 [2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid CAS No. 1105191-32-9

[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid

Cat. No.: B1451161
CAS No.: 1105191-32-9
M. Wt: 276.31 g/mol
InChI Key: MUIDPDXHUYAWFA-UHFFFAOYSA-N
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Description

[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid: is an organic compound with the molecular formula C13H12N2O3S This compound is characterized by the presence of a benzylthio group attached to a dihydropyrimidinone ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidinone Ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone core.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a suitable benzylthiol is reacted with a halogenated precursor of the dihydropyrimidinone.

    Acetic Acid Moiety Addition:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the dihydropyrimidinone ring, potentially converting them to alcohols.

    Substitution: The benzylthio group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the dihydropyrimidinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as anti-inflammatory agents, antimicrobial compounds, or inhibitors of specific biological pathways.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, including agrochemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Benzylthio)-4,6-dioxo-1,6-dihydropyrimidin-5-yl]acetic acid
  • [2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]propanoic acid
  • [2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]butanoic acid

Uniqueness

Compared to similar compounds, [2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid is unique due to its specific acetic acid moiety, which can influence its solubility, reactivity, and biological activity. The presence of the benzylthio group also imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-11-6-10(7-12(17)18)14-13(15-11)19-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIDPDXHUYAWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 2
[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 3
[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 4
[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 5
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[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid
Reactant of Route 6
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[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid

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